3-(Prop-2-en-1-yl)pyrrolidine hydrochloride
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Overview
Description
3-(Prop-2-en-1-yl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C7H13N·HCl. It is also known as 3-allylpyrrolidine hydrochloride. This compound is characterized by the presence of a pyrrolidine ring substituted with a prop-2-en-1-yl group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with an allyl halide under basic conditions. The reaction can be carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-en-1-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the allyl group to a saturated alkyl group.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as halides or amines can be used under mild conditions.
Major Products Formed
Oxidation: N-oxides of 3-(Prop-2-en-1-yl)pyrrolidine.
Reduction: 3-(Propyl)pyrrolidine hydrochloride.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Prop-2-en-1-yl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Prop-2-en-1-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Prop-2-yn-1-yl)pyrrolidine hydrochloride: Similar structure but with a triple bond in the side chain.
3-(Prop-2-en-1-yl)pyrrolidine: The free base form without the hydrochloride salt.
N-allylpyrrolidine: Another allyl-substituted pyrrolidine derivative.
Uniqueness
3-(Prop-2-en-1-yl)pyrrolidine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds .
Biological Activity
3-(Prop-2-en-1-yl)pyrrolidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
1. Synthesis and Structural Characteristics
The synthesis of this compound involves a series of chemical reactions typically starting from pyrrolidine derivatives. The compound features a five-membered nitrogen-containing ring, which is crucial for its biological activity. The presence of an alkenyl group (prop-2-en-1-yl) enhances its reactivity and potential interactions with biological targets.
2. Biological Activity Overview
The biological activities of pyrrolidine derivatives, including this compound, can be attributed to their ability to interact with various biological targets such as enzymes, receptors, and proteins. This compound has been studied for its potential in the following areas:
- Antimicrobial Activity : Preliminary studies indicate that pyrrolidine derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics .
- Anticancer Properties : Research has shown that compounds with a pyrrolidine scaffold can possess anticancer activity. For instance, derivatives have demonstrated effectiveness against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells .
3. Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals that modifications to the pyrrolidine ring and the substituents on it significantly affect its biological activity. Key findings include:
Modification | Effect on Activity |
---|---|
Addition of alkyl groups | Increases lipophilicity and membrane penetration |
Substitution at the nitrogen | Alters binding affinity to targets |
Variation in the alkenyl chain | Impacts stability and reactivity |
These modifications can enhance or diminish the compound's efficacy against specific biological targets.
Case Study 1: Antimicrobial Evaluation
A study investigated the antimicrobial properties of various pyrrolidine derivatives, including this compound. The compound showed significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Activity
In vitro assays demonstrated that this compound exhibited cytotoxic effects on MDA-MB-231 and HepG2 cell lines with IC50 values indicating moderate potency. Further molecular docking studies suggested that the compound binds effectively to key proteins involved in cancer progression .
5. Research Findings
Recent research highlights the versatility of pyrrolidine scaffolds in drug discovery:
- Pyrrolidine as a Drug Scaffold : The pyrrolidine ring is among the most common non-aromatic nitrogen heterocycles in pharmaceuticals, appearing in numerous FDA-approved drugs due to its favorable pharmacokinetic properties .
- Mechanism of Action : Studies suggest that compounds like this compound may exert their effects by modulating enzyme activity or interacting with cellular signaling pathways critical for tumor growth and microbial resistance .
Properties
IUPAC Name |
3-prop-2-enylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-3-7-4-5-8-6-7;/h2,7-8H,1,3-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZPFEFKZDUTJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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